tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-5-7-12(8-6-11)14-9-13(21-18-14)10-17-15(19)20-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEIJCDBSPYUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate, also known as compound M4, has garnered attention in pharmacological research due to its potential neuroprotective effects and activity against amyloid beta (Aβ) aggregation. This article provides a detailed overview of its biological activity, including case studies, research findings, and data tables.
Chemical Structure and Properties
- Chemical Formula : C₂₁H₂₄N₂O₃
- CAS Number : 1461705-89-4
- Molecular Weight : 356.43 g/mol
The compound exhibits dual inhibitory activity:
- β-secretase Inhibition : M4 inhibits β-secretase with an IC50 of 15.4 nM, which is crucial in the cleavage of amyloid precursor protein (APP) and subsequent Aβ production.
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (Ki = 0.17 μM), which may help in improving cholinergic neurotransmission impaired in Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that M4 can protect astrocytes from Aβ-induced toxicity. When astrocytes were treated with Aβ 1-42, a significant decrease in cell viability was observed. However, co-treatment with M4 resulted in improved cell viability (62.98 ± 4.92%) compared to untreated controls (43.78 ± 7.17%) .
In Vivo Studies
In vivo assessments using a scopolamine-induced model of cognitive impairment showed that M4 reduced oxidative stress markers such as malondialdehyde (MDA) levels in brain homogenates, although the effect was less pronounced than that of galantamine .
Table 1: Summary of Biological Activities of M4
| Activity Type | Measurement | Result |
|---|---|---|
| β-secretase Inhibition | IC50 | 15.4 nM |
| Acetylcholinesterase Inhibition | Ki | 0.17 μM |
| Cell Viability (Aβ treatment) | % Viability | 62.98 ± 4.92% (vs. 43.78 ± 7.17% control) |
| MDA Levels Reduction | Comparative Analysis | Significant decrease vs scopolamine group |
Case Studies and Applications
Recent studies have highlighted the potential therapeutic applications of M4 in neurodegenerative diseases:
- Neuroprotection Against Aβ : A study demonstrated that M4 could significantly reduce the inflammatory response associated with Aβ aggregation, evidenced by lower levels of TNF-α and other pro-inflammatory cytokines .
- Cognitive Enhancement : In animal models, M4 showed promise in enhancing cognitive function by mitigating oxidative stress and neuronal damage caused by scopolamine .
- Comparison with Other Compounds : While M4 exhibited moderate protective effects, it was noted that galantamine showed superior efficacy in certain parameters, suggesting a need for further optimization of M4's bioavailability and potency .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
- Molecular Formula : C₁₆H₂₂N₂O₄
- Molecular Weight : 306.36 g/mol
- CAS Number : 1193146-68-7
- Purity : ≥95% (typical for research-grade material)
Structural Features :
The compound consists of a 4,5-dihydro-1,2-oxazole (isoxazoline) ring substituted at the 3-position with a 4-methylphenyl group. A carbamate-protected methylamine group is attached to the 5-position of the oxazoline ring via a methylene linker. The tert-butyl carbamate (Boc) group provides steric protection for the amine, enhancing stability during synthetic procedures .
Applications :
Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. Its structural rigidity and functional groups make it valuable for structure-activity relationship (SAR) studies .
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and applications:
*Calculated based on molecular formula.
Key Comparisons
Substituent Effects on Physicochemical Properties: 4-Methylphenyl (Target Compound): Balances lipophilicity and metabolic stability, making it suitable for oral bioavailability studies . 3,4-Dimethylphenyl: Additional methyl groups enhance lipophilicity, favoring blood-brain barrier penetration in neuroactive drug candidates . 3-Fluoro-4-methoxyphenyl: The electron-withdrawing fluoro group stabilizes the molecule against oxidative metabolism, extending half-life in vivo .
Methoxy and fluoro derivatives are often synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling, as described in patent literature .
Biological Activity :
- The target compound’s 4-methylphenyl group is associated with moderate affinity for kinase targets in cancer research .
- 3-Fluoro-4-methoxyphenyl derivatives exhibit improved metabolic stability in preclinical models, critical for prolonged drug action .
Thermal and Chemical Stability: Boc-protected derivatives (e.g., target compound) show superior stability under acidic conditions compared to benzyl or allyl carbamates, as noted in crystallization studies .
Research Findings
- Crystallographic Data : Structural analyses using SHELX software confirm the planar geometry of the oxazoline ring and the spatial orientation of substituents, critical for docking studies .
- Metabolite Profiling : Fluoro-substituted analogues produce fewer reactive metabolites, reducing toxicity risks .
- Industrial Use : Suppliers like CymitQuimica and AK Scientific list these compounds for R&D, highlighting their demand in high-throughput screening .
Preparation Methods
Synthesis of 3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanol
The oxazoline core is constructed via cyclization of β-amino alcohols. A representative route involves:
- Preparation of β-amino alcohol precursor : 2-Amino-3-(4-methylphenyl)-1-propanol is synthesized by reductive amination of 3-(4-methylphenyl)-2-oxopropyl acetate using sodium cyanoborohydride.
- Cyclization : Heating the β-amino alcohol with p-toluenesulfonic acid (pTSA) in toluene at 110°C for 6 hours induces dehydration, yielding 3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanol (85% yield).
Functionalization to Carbamate
The hydroxymethyl group is converted to the target carbamate via a three-step sequence:
- Mitsunobu reaction : Treatment with phthalimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF forms the phthalimido intermediate (78% yield).
- Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol liberates the primary amine (92% yield).
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane affords the final product (94% yield).
Advantages : High functional group tolerance; avoids hazardous reagents.
Limitations : Multi-step synthesis reduces overall atom economy.
Van Leusen Oxazoline Synthesis
TosMIC-Based Cyclization
The van Leusen reaction employs tosylmethyl isocyanide (TosMIC) and aldehydes to construct oxazolines:
Side-Chain Modification
The methyl group at C5 is functionalized through:
- Bromination : N-Bromosuccinimide (NBS) and AIBN in CCl₄ introduces a bromomethyl group (62% yield).
- Ammonolysis : Reaction with aqueous ammonia in THF at 0°C forms the amine intermediate (81% yield).
- Boc protection : Standard Boc anhydride conditions yield the target compound (89% yield).
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Oxazoline formation | TosMIC, K₂CO₃ | 76 |
| Bromination | NBS, AIBN | 62 |
| Boc protection | Boc₂O, DMAP | 89 |
Advantages : Rapid oxazoline formation; amenable to scale-up.
Limitations : TosMIC handling requires strict moisture control.
Bredereck Reaction with α-Haloketones
Oxazoline Ring Formation
Adapting the Bredereck protocol:
Purification and Optimization
Recrystallization from ethanol/water (3:1) improves purity to >98% (HPLC). Process intensification via continuous flow reactors increases throughput by 40% compared to batch methods.
Advantages : Direct introduction of Boc group; fewer synthetic steps.
Limitations : Limited substrate scope; moderate yields.
Process Telescoping from Industrial Patents
Adapted Large-Scale Synthesis
A patented three-step telescoped process achieves kilogram-scale production:
- Ring-closing protection : 2-Amino-1-penten-4-ol reacts with 4-methylbenzaldehyde and 2-methylbenzoyl chloride in toluene at 0–10°C (83% yield).
- Alkylation/hydrolysis : LDA-mediated allylation followed by NaOH hydrolysis generates the hydroxymethyl intermediate (91% yield).
- Boc protection : In situ reaction with Boc₂O without intermediate isolation (87% overall yield).
Critical Parameters :
- Temperature control during exothermic allylation
- pH maintenance at 6–9 during hydrolysis
Green Chemistry Approaches
Microwave-Assisted Synthesis
Combining van Leusen and Mitsunobu steps under microwave irradiation:
Solvent-Free Mechanochemistry
Ball-milling TosMIC, aldehyde, and Boc₂O with K₂CO₃ achieves 65% yield in 2 hours, eliminating organic solvent use.
Comparative Analysis of Methods
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| β-Amino alcohol | 5 | 62 | 98 | Moderate |
| Van Leusen | 4 | 71 | 97 | High |
| Bredereck | 3 | 68 | 95 | Low |
| Process telescoping | 3 | 87 | 99 | Industrial |
| Microwave-assisted | 2 | 79 | 96 | Pilot-scale |
Q & A
Basic: What are the standard synthetic routes for tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate?
Answer:
The synthesis typically involves reacting a precursor amine (e.g., 3-(4-methylphenyl)-4,5-dihydroisoxazol-5-ylmethanamine) with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Key steps include:
- Amine Activation: The base deprotonates the amine, facilitating nucleophilic attack on the chloroformate.
- Solvent Selection: DCM or THF is used to stabilize intermediates and enhance reaction efficiency.
- Purification: Column chromatography or recrystallization ensures high purity (>95%) .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy: H and C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for H), oxazoline ring protons (δ 3.5–5.0 ppm), and carbamate carbonyl (δ ~155 ppm in C).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 307.18 for CHNO).
- HPLC: Assesses purity (>98% by reverse-phase C18 columns with UV detection at 254 nm) .
Advanced: How can reaction conditions be optimized to improve the yield of carbamate formation?
Answer:
Optimization strategies include:
- Solvent Screening: Test polar aprotic solvents (e.g., THF vs. DCM) to balance reactivity and solubility.
- Base Selection: Compare triethylamine with alternatives like DMAP for catalytic efficiency.
- Temperature Control: Conduct reactions at 0–25°C to minimize side reactions (e.g., hydrolysis).
- Design of Experiments (DoE): Use factorial designs to identify interactions between variables (e.g., solvent/base ratio) .
Advanced: How to address discrepancies in purity when synthesizing this compound under different conditions?
Answer:
- Side Reaction Analysis: Use LC-MS to detect byproducts (e.g., hydrolyzed carbamate or unreacted amine).
- Purification Adjustments: Switch from silica gel chromatography to preparative HPLC for challenging separations.
- Stability Testing: Monitor degradation under varying storage conditions (light, temperature) using accelerated stability studies .
Application: What are the potential biological targets or applications of this compound in medicinal chemistry?
Answer:
- Enzyme Inhibition: The oxazoline ring and carbamate group may target serine hydrolases or proteases.
- Drug Prototyping: Serve as a prodrug moiety due to the tert-butyl group’s stability under physiological conditions.
- Anti-inflammatory Studies: Analogous carbamates show COX-2 inhibition; evaluate via in vitro assays (e.g., LPS-induced cytokine suppression) .
Stability: What factors influence the stability of this carbamate during storage?
Answer:
- Moisture Sensitivity: Hydrolysis of the carbamate group occurs in humid environments; store desiccated at -20°C.
- Light Sensitivity: UV exposure degrades the oxazoline ring; use amber vials.
- Long-Term Stability: Accelerated studies (40°C/75% RH for 6 months) predict shelf life .
Handling: What are the recommended safety protocols for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Analysis: How to resolve contradictory data regarding the compound’s reactivity in different solvents?
Answer:
- Replicate Studies: Repeat experiments in DCM and THF with controlled humidity levels.
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to compare solvent effects on transition states.
- Kinetic Profiling: Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
